N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Regioisomerism Structure-Activity Relationship (SAR) Kinase Inhibition

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide (CAS 2034425-99-3) is a heterocyclic small molecule that integrates a pyridine-3-yl-1,2,3-triazole motif with an indole-2-carboxamide core via a methylene bridge. With a molecular weight of 318.34 g/mol and a calculated XLogP3 of 1.5, its physicochemical profile is characteristic of a privileged scaffold for medicinal chemistry, particularly suitable for targeting protein-protein interactions or kinase hinge regions.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 2034425-99-3
Cat. No. B2922563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide
CAS2034425-99-3
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
InChIInChI=1S/C17H14N6O/c24-17(16-8-12-4-1-2-6-15(12)20-16)19-9-13-11-23(22-21-13)14-5-3-7-18-10-14/h1-8,10-11,20H,9H2,(H,19,24)
InChIKeyVGBCDXCVYAZUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide (CAS 2034425-99-3): A Strategic Heterocyclic Scaffold for Targeted Library Synthesis


N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide (CAS 2034425-99-3) is a heterocyclic small molecule that integrates a pyridine-3-yl-1,2,3-triazole motif with an indole-2-carboxamide core via a methylene bridge [1]. With a molecular weight of 318.34 g/mol and a calculated XLogP3 of 1.5, its physicochemical profile is characteristic of a privileged scaffold for medicinal chemistry, particularly suitable for targeting protein-protein interactions or kinase hinge regions [1][2]. The compound is supplied as a research-grade intermediate, typically at a purity of 95% [1].

Why N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide Cannot Be Interchanged with Common In-Class Analogs


The scientific value of this compound is dictated by a highly specific structural assembly; even minor modifications within the indole-triazole-pyridine class can abolish or significantly alter biological activity and physicochemical properties . For instance, shifting the carboxamide from the 2- to the 3-position of the indole ring changes the vector of a key hydrogen-bonding pharmacophore, directly impacting target engagement . Similarly, moving the pyridyl nitrogen from the 3- to the 4-position alters molecular electronics and geometry, as does replacing the methylene linker with a direct bond, which drastically reduces rotational freedom [1]. Generic procurement from this broad class without considering these precise structural determinants risks selecting a compound with an entirely different selectivity and potency profile, as demonstrated by the range of biological activities (antiparasitic, mGluR1 antagonism, α-glucosidase inhibition) observed among close analogs [2][3].

Quantitative Differentiation Guide for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide


Regioisomeric Differentiation: Indole-2-carboxamide vs. Indole-3-carboxamide Target Engagement

The target compound features an indole-2-carboxamide, a critical pharmacophore for specific enzyme inhibition. In contrast, the indole-3-carboxamide regioisomer, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide, demonstrates a distinct pharmacological profile, exhibiting an IC50 of 6.31 µM against MCF-7 breast cancer cells . This functional divergence highlights that the carboxamide's position is not a trivial difference but a fundamental driver of biological activity, validating the target compound as a structurally distinct starting point for medicinal chemistry programs focused on targets incompatible with indole-3-carboxamide motifs [1].

Regioisomerism Structure-Activity Relationship (SAR) Kinase Inhibition

Conformational Control via the Methylene Bridge: A Differentiator from Directly Linked Triazole-Indole Analogs

The methylene (-CH2-) bridge in the target compound introduces a critical rotational degree of freedom that directly linked analogs lack. The non-linked analog, 5-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-1H-indole, adopts a more rigid and planar conformation and has been pharmacologically characterized as an mGluR1 antagonist with a reported IC50 of 250 nM [1][2]. This potency data for a direct-linked scaffold provides a quantitative baseline, suggesting that the target compound's flexible linker will yield a fundamentally different binding pose and potency profile, making it valuable for exploring targets that require an induced fit rather than a rigid lock-and-key interaction [3].

Conformational Restriction Linker Chemistry mGluR1 Antagonism

Physicochemical Differentiation: Hydrogen-Bonding Capacity vs. 5-Carboxamide Regioisomer

The target compound's computed properties include a XLogP3 of 1.5 and a topological polar surface area (TPSA) of 88.5 Ų, reflecting a specific balance of lipophilicity and polarity [1]. While the 5-carboxamide regioisomer, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide, shares the same molecular formula and TPSA, its distinct atomic arrangement alters the molecular electron distribution and dipole moment. This regioisomeric variation is known to impact solid-state properties and solubility, directly affecting formulation and assay reproducibility .

Physicochemical Properties Solubility Permeability

Scaffold Privilege for Kinase and Enzyme Inhibition vs. Anti-Diabetic Analog Series

A structurally related series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives (e.g., compound 5k) exhibits potent α-glucosidase inhibition with an IC50 of 26.8 µM, representing a 28-fold improvement over the standard inhibitor acarbose (IC50 = 752 µM) [1][2]. The unadorned indole-2-carboxamide core of the target compound, free from N-phenylacetamide substitution, offers a more versatile vector for derivatization, allowing it to serve as a foundational scaffold for probing diverse targets including kinases and proteases, unlike the more specialized anti-diabetic series [3].

Kinase Inhibitor Scaffold α-Glucosidase Inhibition Library Design

Antiparasitic Activity Baseline in Closely Related Indole-2-Carboxamide-Triazole Series

A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides has demonstrated low micromolar activity against protozoan parasites. For example, compound 11b (JS-2-41) showed an IC50 of 1.94 µM against Toxoplasma gondii in vitro, along with in vivo efficacy in a rat model [1]. Although a different substitution pattern, this data establishes a strong class-level precedent for the antiparasitic potential of indole-2-carboxamide-triazole hybrids. The target compound's distinct 3-pyridyl-substituted triazole and methylene linker offer a novel chemical space for optimizing potency, selectivity, and pharmacokinetics beyond the established benzyl-triazole series [2].

Antiparasitic Agents Toxoplasma gondii Cryptosporidium parvum

Recommended Application Scenarios for Procuring N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Library Design

The indole-2-carboxamide core is a recognized kinase hinge-binding motif, and the 3-pyridyl-triazole moiety provides additional vectors for interacting with the catalytic lysine or the solvent front [1]. The compound's low molecular weight (318.33 g/mol) and balanced lipophilicity (XLogP3 = 1.5) make it an ideal fragment-sized starting point for FBDD libraries targeting kinases, as opposed to the more complex, target-pre-optimized N-phenylacetamide analogs [2].

Structure-Activity Relationship (SAR) Exploration of Metabolically Stable Antiparasitic Agents

Following the in vivo efficacy shown by related indole-2-carboxamide-triazole hybrids against T. gondii, this pyridyl-substituted variant offers a novel scaffold for SAR studies aimed at improving metabolic stability and crossing the blood-brain barrier to target cerebral cysts [3].

Conformational Analysis of Linker Effects in GPCR Ligand Design

With the mGluR1 antagonism data (IC50 = 250 nM) for a rigid, directly linked analog as a quantitative benchmark, the flexible methylene-bridged structure of this compound makes it a key tool compound for systematically studying the impact of conformational flexibility on ligand binding kinetics and residence time at Class C GPCRs [4].

Regioisomeric Selectivity Profiling in Medicinal Chemistry Optimization

The stark difference in anticancer activity between the indole-2-carboxamide and indole-3-carboxamide regioisomers highlights the importance of positional control . Procuring this specific 2-carboxamide is essential for research groups aiming to map the binding site topology of novel enzyme targets and differentiate their SAR from the 3-carboxamide series.

Quote Request

Request a Quote for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.